CID 6857669
Description
CID 6857669 refers to urethane (ethyl carbamate), a compound historically used as an anesthetic in preclinical research. Its pharmacological properties, including prolonged anesthetic effects with minimal cardiovascular and respiratory depression, made it a preferred choice for acute and chronic animal studies in the 20th century . Urethane’s metabolic pathway involves hydrolysis to ethanol, ammonia, and carbon dioxide, with a slow elimination rate in mice (half-life: ~3.3 hours) .
Properties
Molecular Formula |
HO2S |
|---|---|
Molecular Weight |
65.07 g/mol |
InChI |
InChI=1S/HO2S/c1-2-3/h3H |
InChI Key |
PWUAZNLOWMSNQX-UHFFFAOYSA-N |
Canonical SMILES |
[O]OS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Urethane is structurally classified as a carbamate ester. Below, it is compared to functionally or structurally related compounds, including barbiturates (e.g., pentobarbital), volatile anesthetics (e.g., isoflurane), and non-carbamate sedatives (e.g., ketamine).
Table 1: Comparative Pharmacological Profiles
| Property | Urethane (CID 6857669) | Pentobarbital | Isoflurane | Ketamine |
|---|---|---|---|---|
| Mechanism | NMDA receptor modulation | GABA_A receptor agonism | GABA_A/glycine agonism | NMDA receptor antagonism |
| Elimination Half-Life | 3.3 hours (mouse) | 4–6 hours (rat) | 2–5 minutes (rapid) | 2–3 hours (rat) |
| Carcinogenicity | High (via ethyl carbamate) | Low | None reported | None reported |
| Cardiorespiratory Effects | Minimal depression | Severe respiratory depression | Moderate depression | Mild stimulation |
| Modern Use | Limited (ethical concerns) | Rare (replaced by alternatives) | Common (gold standard) | Common (analgesic/sedative) |
Key Findings:
Efficacy vs. Safety :
- Urethane provides stable anesthesia but poses long-term cancer risks, unlike isoflurane or ketamine, which are safer for survival surgeries .
- Pentobarbital, while effective, causes significant respiratory depression, limiting its utility in prolonged experiments .
Metabolic Pathways :
- Urethane’s slow elimination contrasts sharply with isoflurane’s rapid clearance, reducing postoperative recovery complications in the latter .
Structural Analogues: Methyl carbamate (a simpler carbamate) lacks anesthetic properties but shares urethane’s carcinogenic profile due to similar metabolic byproducts . Propofol (a non-carbamate sedative) offers faster recovery than urethane but requires continuous infusion for maintenance .
Research Limitations and Ethical Considerations
- Toxicity: Urethane’s carcinogenicity restricts its use in studies requiring long-term animal survival, favoring alternatives like isoflurane .
- Regulatory Trends : Modern guidelines (e.g., ICH) emphasize compounds with clearer safety profiles, reducing reliance on urethane despite its historical utility .
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying CID 6857669?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question . For example:
- Population: this compound’s chemical properties or biological interactions.
- Intervention: Experimental methods (e.g., spectroscopic analysis, synthesis protocols).
- Comparison: Contrast with structurally similar compounds.
- Outcome: Identification of novel reactivity or mechanistic insights.
Q. What methodologies are effective for conducting a literature review on this compound?
- Methodological Answer :
Systematic Search : Use databases like PubMed, SciFinder, and Web of Science with keywords such as “this compound,” “synthesis,” “mechanism,” and “applications” .
Critical Appraisal : Prioritize primary sources (peer-reviewed journals) over secondary sources (reviews, patents) .
Gap Analysis : Identify contradictions in reported data (e.g., discrepancies in catalytic efficiency or stability) .
Citation Tracking : Use tools like Google Scholar to trace foundational studies and recent advances .
Q. How to design initial experiments to study this compound’s physicochemical properties?
- Methodological Answer :
- Hypothesis-Driven Design : Frame experiments around specific properties (e.g., solubility, thermal stability) using techniques like DSC (Differential Scanning Calorimetry) or HPLC .
- Control Variables : Include controls for environmental factors (temperature, pH) and reagent purity .
- Pilot Studies : Conduct small-scale trials to refine protocols before full-scale replication .
Q. What are best practices for collecting and documenting data on this compound?
- Methodological Answer :
- Standardized Protocols : Use validated methods (e.g., IUPAC guidelines for chemical analysis) .
- Metadata Annotation : Record experimental conditions (e.g., solvent ratios, reaction times) and instrument calibration details .
- Data Repositories : Share raw data via platforms like Zenodo or institutional databases to enhance reproducibility .
Advanced Research Questions
Q. How to resolve contradictions between experimental data and existing literature on this compound?
- Methodological Answer :
Identify Principal Contradictions : Determine if discrepancies arise from methodological differences (e.g., assay conditions) or intrinsic compound variability .
Replication Studies : Reproduce prior experiments under identical conditions to isolate variables .
Meta-Analysis : Statistically aggregate data from multiple studies to assess consensus or outliers .
Mechanistic Re-Evaluation : Use computational modeling (e.g., DFT calculations) to test alternative hypotheses .
Q. How to optimize experimental protocols for synthesizing this compound with high yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test parameters (e.g., catalyst loading, temperature) .
- In Situ Monitoring : Use techniques like NMR or IR spectroscopy to track reaction progress .
- Purification Strategies : Compare recrystallization, chromatography, and distillation for efficacy .
Q. How to integrate computational and experimental data to predict this compound’s behavior in novel environments?
- Methodological Answer :
- Multi-Scale Modeling : Combine molecular dynamics (MD) simulations with empirical kinetic data .
- Validation Loops : Use experimental results to refine computational parameters (e.g., force fields) .
- Cross-Disciplinary Collaboration : Partner with computational chemists to interpret hybrid datasets .
Q. How to assess the validity of conflicting data sources on this compound’s biological activity?
- Methodological Answer :
Source Evaluation : Prioritize studies with transparent methodologies (e.g., detailed supplemental information) .
Bias Mitigation : Check for conflicts of interest (e.g., industry-funded studies) .
Biological Replicates : Conduct independent assays in multiple cell lines or model organisms .
Tables: Key Considerations for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
